(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
Description
The compound (Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a benzo[d]thiazole derivative featuring:
- A (4-cyanobenzoyl)imino substituent at position 2, contributing electron-withdrawing effects via the cyano group.
- A methyl ester moiety at the acetate side chain, influencing lipophilicity and metabolic stability.
- Z-configuration around the imino double bond, which may dictate stereospecific interactions in biological systems.
Properties
IUPAC Name |
methyl 2-[2-(4-cyanobenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O5S2/c1-27-16(23)10-22-14-7-6-13(29(20,25)26)8-15(14)28-18(22)21-17(24)12-4-2-11(9-19)3-5-12/h2-8H,10H2,1H3,(H2,20,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGOCDXDHKROPCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=CC=C(C=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate is a complex organic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores its synthesis, biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The structure of this compound can be represented as follows:
Synthesis
The synthesis typically involves multiple steps starting from commercially available precursors. Common synthetic routes include:
- Condensation Reaction : The reaction of 4-cyanobenzoyl chloride with 2-aminothiophenol to form an intermediate.
- Cyclization : The intermediate undergoes cyclization to form the benzothiazole ring.
- Acetylation : The final step involves the introduction of the methyl acetate group.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. A study synthesized twenty-five novel benzothiazole compounds, including derivatives like B7 , which showed promising results against various cancer cell lines such as A431 and A549. These compounds inhibited cell proliferation and induced apoptosis at concentrations as low as 1 μM .
Antimicrobial Activity
The presence of sulfonamide groups in the compound suggests potential antimicrobial properties. Compounds with similar structures have been tested for antibacterial activity against various pathogens, demonstrating effectiveness in inhibiting bacterial growth .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation or bacterial metabolism.
- Receptor Modulation : It can modulate receptor functions that are critical for cell signaling pathways related to cancer and inflammation.
Case Studies and Research Findings
Several studies have explored the biological activities of benzothiazole derivatives, highlighting their potential therapeutic applications:
- Study on Antitumor Activity : A recent study assessed a series of benzothiazole derivatives for their ability to inhibit tumor growth in vitro. Compounds were evaluated using MTT assays, revealing significant cytotoxicity against various cancer cell lines, with IC50 values indicating effectiveness comparable to established chemotherapeutics like doxorubicin .
- Antimicrobial Testing : Another investigation focused on the antibacterial effects of similar compounds, showing that modifications in structure significantly influenced activity levels against Gram-positive and Gram-negative bacteria .
Comparative Analysis
| Compound Name | Structure | IC50 (μM) | Activity Type |
|---|---|---|---|
| Compound B7 | Benzothiazole derivative | < 1 | Anticancer |
| Compound 5d | Benzothiazole derivative | Varies | Anti-inflammatory/Antibacterial |
| Compound 19 | Thiazole derivative | < 10 | Anticancer |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzo[d]Thiazole Derivatives
The following table summarizes key structural analogs and their differentiating features:
Key Observations:
- Ester Chain Length : Methyl esters (target compound) typically confer lower molecular weight and higher metabolic lability than ethyl esters .
- Sulfamoyl Position : Position 6 (target compound) vs. 4 () alters hydrogen-bonding networks and solubility.
(a) Solubility and Reactivity
- The sulfamoyl group at position 6 increases water solubility, critical for bioavailability in pharmaceuticals .
- Cyanobenzoyl vs. Chlorobenzoyl: The cyano group’s strong electron-withdrawing nature may stabilize the imino bond against hydrolysis compared to chloro substituents .
(c) Crystallographic Insights
- highlights hydrogen-bonding networks (N–H⋯O/N) stabilizing crystal structures. The target compound’s sulfamoyl and cyano groups may form similar interactions, affecting crystallization and stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
